1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene
Description
1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene is a chiral aromatic compound featuring a benzene ring substituted with a trifluoromethyl (-CF₃) group at the para position and a (1R)-1-methoxyethyl (-CH(OCH₃)CH₃) group. The stereochemistry at the ethyl moiety (R configuration) confers distinct physicochemical and biological properties, making it relevant in asymmetric synthesis and pharmaceutical applications . Its synthesis typically involves the reduction of 4’-(trifluoromethyl)acetophenone to the corresponding alcohol using NaBH₄ in methanol, followed by etherification to introduce the methoxy group . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chiral center influences interactions in enantioselective processes .
Properties
CAS No. |
646041-21-6 |
|---|---|
Molecular Formula |
C10H11F3O |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-[(1R)-1-methoxyethyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H11F3O/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13/h3-7H,1-2H3/t7-/m1/s1 |
InChI Key |
ASIYWWJKIRBESZ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)OC |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of high-quality 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene .
Chemical Reactions Analysis
Types of Reactions: 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium catalysts.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Table 1: Key Differences Between Para and Meta Isomers
Stereoisomers: R vs. S Configuration
The enantiomeric pair 1-[(1R)-1-methoxyethyl]-4-(trifluoromethyl)benzene and 1-[(1S)-1-methoxyethyl]-4-(trifluoromethyl)benzene differ in their spatial arrangement. The R configuration is often preferred in chiral catalysis, as demonstrated in diastereoselective reactions where R isomers exhibit >20:1 diastereomeric ratios under optimized conditions . Stereochemistry also impacts biological activity; for example, R-configured intermediates are critical in synthesizing enantiopure pharmaceuticals like tebipenem pivoxil .
Table 2: Stereochemical Influence on Properties
Substituent Variations: Trifluoromethyl vs. Methoxymethyl
Replacing the -CF₃ group with a methoxymethyl (-CH₂OCH₃) group (e.g., 1-(1-methoxyethyl)-4-(methoxymethyl)benzene) significantly alters hydrophobicity and reactivity. The trifluoromethyl group increases logP (lipophilicity) by ~1.5 units compared to methoxymethyl, enhancing membrane permeability but reducing aqueous solubility . Additionally, -CF₃ is electron-withdrawing, deactivating the benzene ring toward electrophilic substitution, whereas -CH₂OCH₃ is electron-donating, enabling reactions like nitration or halogenation .
Biological Activity
1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene, commonly referred to as 1-Methoxy-4-(trifluoromethyl)benzene, is an organic compound notable for its unique structural features, including a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its biological activity and potential applications in drug discovery.
- Molecular Formula : C₉H₁₁F₃O
- Molecular Weight : 176.14 g/mol
The presence of the trifluoromethyl group contributes significantly to the compound's lipophilicity and metabolic stability, which are critical factors in its biological activity.
CYP1A2 Inhibition
Recent studies indicate that 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene acts as an inhibitor of cytochrome P450 1A2 (CYP1A2), an enzyme involved in the metabolism of various drugs. This inhibition suggests potential drug-drug interactions, particularly with compounds metabolized by CYP1A2. Understanding this interaction is crucial for assessing the safety and efficacy of co-administered drugs.
Interaction with Biological Macromolecules
Research has shown that this compound interacts with various biological macromolecules, which could influence its pharmacological profile. These interactions may affect cellular processes and the overall therapeutic outcomes when used in clinical settings. Further studies are necessary to elucidate the full spectrum of these interactions and their implications for drug development.
Drug Discovery Applications
In drug discovery contexts, compounds like 1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene serve as lead compounds due to their unique biological activities. For instance, its role as a CYP1A2 inhibitor positions it as a candidate for developing therapeutics targeting diseases influenced by this enzyme's activity.
Comparative Studies
Comparative studies with structurally similar compounds reveal that while many share similar inhibitory properties, the specific interactions and metabolic pathways may vary significantly. This underscores the importance of detailed pharmacokinetic and pharmacodynamic evaluations for each compound .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁F₃O |
| Molecular Weight | 176.14 g/mol |
| CYP Enzyme Inhibition | CYP1A2 |
| Potential Applications | Drug Discovery |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
